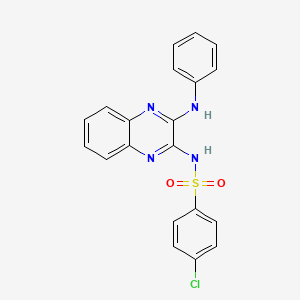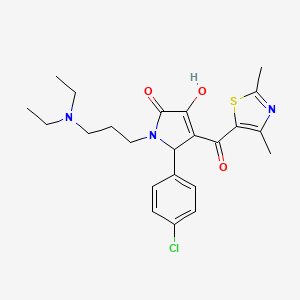![molecular formula C23H23N5O2S B12137556 N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)
N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアゾール環、フラン環、ピリジン環を含む独自の構造を特徴としており、化学研究および産業用途にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドの合成は、通常、多段階有機反応を含みます。一般的な合成経路には、以下が含まれます。
トリアゾール環の形成: このステップでは、適切な前駆体を環化させて1,2,4-トリアゾール環を形成します。ヒドラジンやカルボン酸などの試薬は、酸性または塩基性条件下で頻繁に使用されます。
フリルメチル基とピリジル基の付加: その後、トリアゾール環は、求核置換反応によってフリルメチル基とピリジル基で官能化されます。一般的な試薬には、ハロアルカンやピリジン誘導体があります。
アセトアミド結合の形成: 最後のステップでは、中間体を無水酢酸または塩化アセチルと反応させてアセトアミド結合を形成します。
工業的生産方法
この化合物の工業的生産は、収率と純度を高くするために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドは、さまざまな化学反応を受けることができます。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化し、対応する酸化物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して実施することができ、還元された誘導体を生成します。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ハロアルカン、ピリジン誘導体、ジクロロメタンまたはエタノールなどの適切な溶媒。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物またはヒドロキシル化された誘導体が生成される可能性があり、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究の用途
化学
化学では、この化合物は、その独特の構造的特性と反応性について研究されています。これは、トリアゾール含有分子の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学研究では、N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドは、生物活性分子の可能性について調査されています。それは、抗菌、抗真菌、または抗癌特性を示す可能性があり、薬剤開発の候補となっています。
医学
医学では、この化合物は、その治療の可能性について探求されています。その独特の構造は、特定の生物学的標的に相互作用し、新しい医薬品の開発につながる可能性があります。
産業
産業では、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの高度な材料の合成に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules.
Biology
In biological research, N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。トリアゾール環は、水素結合を形成したり、金属イオンと配位したりして、生物学的経路に影響を与える可能性があります。フラン環とピリジン環は、その結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
- N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミド
- N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミド誘導体
- その他のトリアゾール含有化合物
独自性
N-(6-エチル-2-メチルフェニル)-2-[4-(2-フリルメチル)-5-(2-ピリジル)(1,2,4-トリアゾール-3-イルチオ)]アセトアミドの独自性は、その官能基の特定の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。類似の化合物と比較して、それは、反応性、安定性、または生物活性を高める可能性があり、さらなる研究と応用にとって貴重な対象となっています。
類似化合物との比較
Similar Compounds
- **N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide
- **this compound derivatives
- **Other triazole-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or bioactivity, making it a valuable subject for further research and application.
特性
分子式 |
C23H23N5O2S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-9-6-8-16(2)21(17)25-20(29)15-31-23-27-26-22(19-11-4-5-12-24-19)28(23)14-18-10-7-13-30-18/h4-13H,3,14-15H2,1-2H3,(H,25,29) |
InChIキー |
MADOTNJMXTVGKO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137481.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12137487.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137488.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide](/img/structure/B12137496.png)

![N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12137502.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137528.png)
![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)

![6-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide](/img/structure/B12137540.png)
![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![3-Propyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12137551.png)
